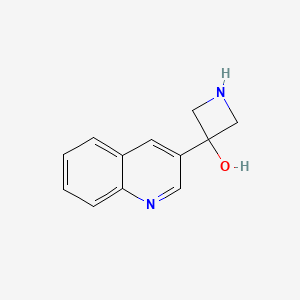
3-(Quinolin-3-yl)azetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Quinolin-3-yl)azetidin-3-ol is a compound that features a quinoline ring fused with an azetidine ring, with a hydroxyl group attached to the azetidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Quinolin-3-yl)azetidin-3-ol typically involves the construction of the quinoline ring followed by the formation of the azetidine ring. One common method involves the cyclization of a quinoline derivative with an appropriate azetidine precursor under specific reaction conditions. For example, the reaction of 3-quinolinecarboxaldehyde with an azetidine derivative in the presence of a base can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
3-(Quinolin-3-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The quinoline ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-(Quinolin-3-yl)azetidin-3-one.
Reduction: Formation of partially or fully hydrogenated quinoline derivatives.
Substitution: Formation of substituted azetidine derivatives.
科学的研究の応用
3-(Quinolin-3-yl)azetidin-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(Quinolin-3-yl)azetidin-3-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The quinoline ring is known to intercalate with DNA, while the azetidine ring can form covalent bonds with nucleophilic sites in proteins or other biomolecules .
類似化合物との比較
Similar Compounds
3-(Quinolin-3-yl)azetidin-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-(Quinolin-3-yl)azetidine: Lacks the hydroxyl group.
Quinoline derivatives: Various substitutions on the quinoline ring.
Uniqueness
3-(Quinolin-3-yl)azetidin-3-ol is unique due to the presence of both the quinoline and azetidine rings, along with the hydroxyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
3-quinolin-3-ylazetidin-3-ol |
InChI |
InChI=1S/C12H12N2O/c15-12(7-13-8-12)10-5-9-3-1-2-4-11(9)14-6-10/h1-6,13,15H,7-8H2 |
InChIキー |
OVIQLBPKIRYDBC-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)(C2=CC3=CC=CC=C3N=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


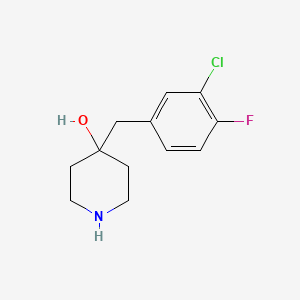

![5-Tert-butyl6-methyl7-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13593834.png)
![2-{3,4-dioxo-2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c][1,4]oxazin-2-yl}aceticacid](/img/structure/B13593842.png)
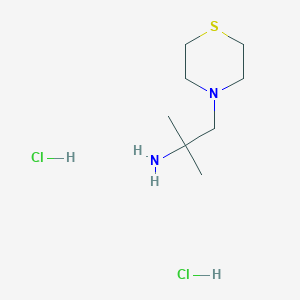
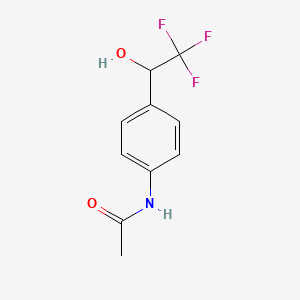
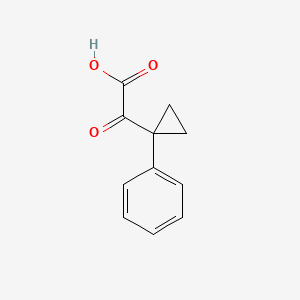

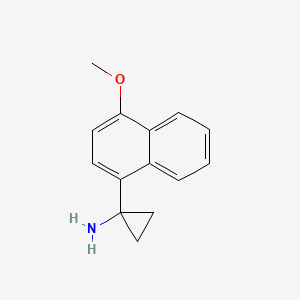
![tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(chlorosulfonyl)propanoate](/img/structure/B13593886.png)

![[(1R,2R)-2-phenylcyclopropyl]methanamine](/img/structure/B13593895.png)
![tert-butylN-({octahydropyrano[3,4-c]pyrrol-7a-yl}methyl)carbamatehydrochloride](/img/structure/B13593902.png)

